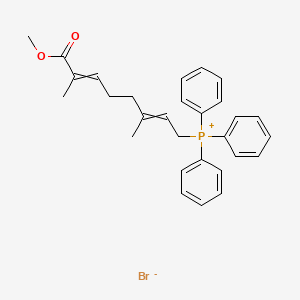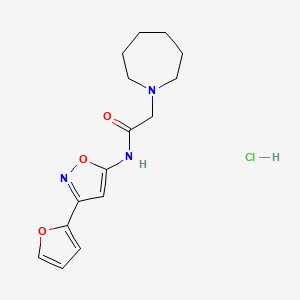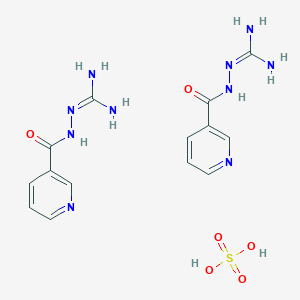
Nicotinoyl aminoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinoyl aminoguanidine is a compound that combines the structural features of nicotinic acid and aminoguanidine. It is known for its potential biological activities, including antimicrobial and antioxidant properties. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nicotinoyl aminoguanidine can be synthesized through the reaction of nicotinic acid with aminoguanidine bicarbonate. The process typically involves the formation of an amide bond between the carboxyl group of nicotinic acid and the amino group of aminoguanidine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Nicotinoyl aminoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines .
Aplicaciones Científicas De Investigación
Nicotinoyl aminoguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: It has potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of nicotinoyl aminoguanidine involves its interaction with various molecular targets. It inhibits the formation of advanced glycation end products (AGEs) and advanced oxidation protein products (AOPP), which are associated with diabetic complications and oxidative stress. The compound also interacts with nitric oxide synthase, reducing the production of nitric oxide and thereby modulating inflammatory responses .
Comparación Con Compuestos Similares
Nicotinoyl thioureas: These compounds share the nicotinoyl moiety and exhibit similar antimicrobial and antioxidant properties.
Aminoguanidine derivatives: These compounds have structural similarities and are known for their biological activities, including inhibition of AGEs and AOPP formation.
Uniqueness: Nicotinoyl aminoguanidine stands out due to its combined structural features of nicotinic acid and aminoguanidine, which confer unique biological activities. Its ability to inhibit both AGEs and AOPP formation, along with its antimicrobial properties, makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
38261-24-4 |
|---|---|
Fórmula molecular |
C14H20N10O6S |
Peso molecular |
456.44 g/mol |
Nombre IUPAC |
N-(diaminomethylideneamino)pyridine-3-carboxamide;sulfuric acid |
InChI |
InChI=1S/2C7H9N5O.H2O4S/c2*8-7(9)12-11-6(13)5-2-1-3-10-4-5;1-5(2,3)4/h2*1-4H,(H,11,13)(H4,8,9,12);(H2,1,2,3,4) |
Clave InChI |
ZPQICFOXBGTGCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NN=C(N)N.C1=CC(=CN=C1)C(=O)NN=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


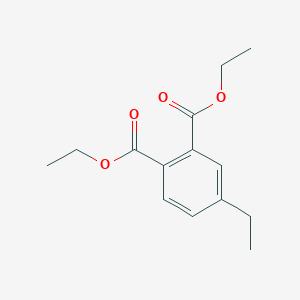
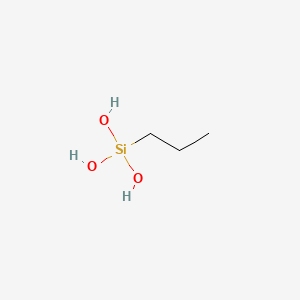
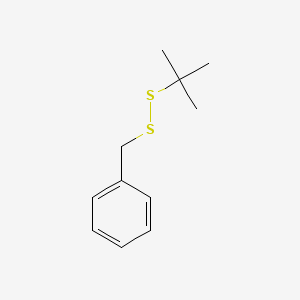
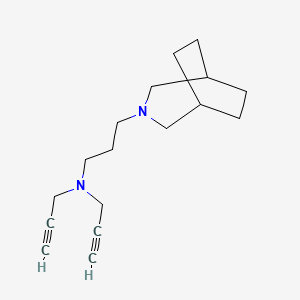
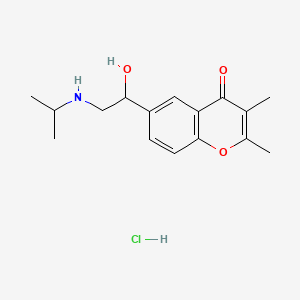
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
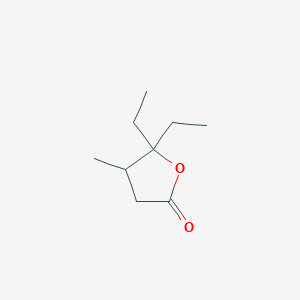

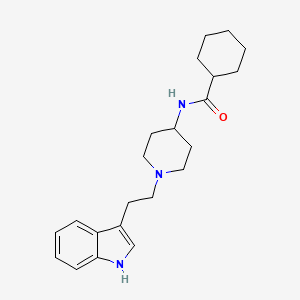
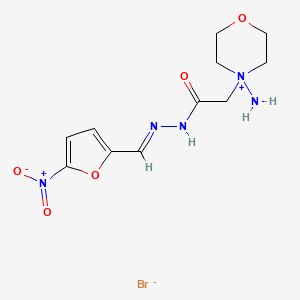
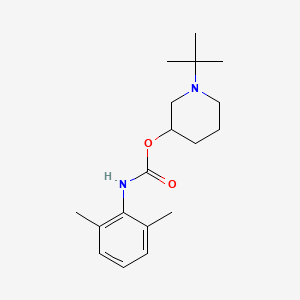
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
